5,7-Difluoroindoline-2,3-dione is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is also categorized under fluorinated compounds, which are important in pharmaceuticals due to their unique electronic and lipophilic properties. The compound has been studied for its potential applications in drug development, particularly as an antimicrobial agent and in cancer therapy.
The synthesis of 5,7-difluoroindoline-2,3-dione can be achieved through several methods. One notable approach involves the reaction of isatin derivatives with fluorinating agents. A common method includes:
For instance, one specific synthesis method involves dissolving 5-fluoroisatin in a mixture of sodium hydroxide and water, followed by the addition of sodium nitrite and sulfuric acid to form a diazonium salt intermediate, which is subsequently treated with tin chloride in hydrochloric acid to yield the desired product .
The molecular structure of 5,7-difluoroindoline-2,3-dione features:
The molecular geometry can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into bond lengths and angles that are crucial for understanding its reactivity .
5,7-Difluoroindoline-2,3-dione participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 5,7-difluoroindoline-2,3-dione often involves interaction with biological targets such as enzymes or receptors:
Understanding these mechanisms is critical for developing therapeutic agents based on this scaffold .
The physical and chemical properties of 5,7-difluoroindoline-2,3-dione include:
These properties influence its handling and application in laboratory settings .
5,7-Difluoroindoline-2,3-dione has several promising applications:
Research continues into optimizing its synthesis and exploring new applications within medicinal chemistry and beyond .
5,7-Difluoroindoline-2,3-dione (CAS 116570-41-3) is a fluorinated derivative of isatin (1H-indole-2,3-dione) with systematic IUPAC name 5,7-difluoro-1H-indole-2,3-dione. Its molecular formula is C₈H₃F₂NO₂, and it has a molecular weight of 183.11 g/mol [1] [9]. The structure features a bicyclic indoline scaffold with ketone groups at positions 2 and 3, and fluorine atoms at the 5- and 7-positions of the benzene ring. This substitution pattern creates electron-withdrawing effects that influence the compound’s electronic distribution. The molecule’s planar conformation allows for π-stacking interactions with biological targets, while the fluorine atoms enhance lipid solubility and metabolic stability. Key spectral identifiers include IR absorption at 1720 cm⁻¹ (C=O stretch) and ¹⁹F NMR chemical shifts near -120 ppm (ortho-fluorine effects) [5] [9].
Table 1: Fundamental Chemical Data
Property | Value/Descriptor |
---|---|
CAS Registry Number | 116570-41-3 |
Molecular Formula | C₈H₃F₂NO₂ |
Molecular Weight | 183.11 g/mol |
IUPAC Name | 5,7-Difluoro-1H-indole-2,3-dione |
SMILES | O=C1NC2=C(C=C(F)C=C2F)C1=O |
Storage Conditions | Sealed, dry, room temperature |
Isatin derivatives have been investigated since 1841, when unsubstituted isatin was first synthesized via indigo oxidation [4]. Early work focused on natural occurrences—e.g., in Melochia tomentosa and Streptomyces albus—and simple N-alkyl/aryl modifications. The discovery of bioactive fluorinated isatins accelerated in the 1990s–2000s, driven by advances in halogenation techniques like Sandmeyer synthesis. This method, involving aniline derivatives with chloral hydrate and hydroxylamine, was adapted for fluorinated precursors to access 5,7-difluoroindoline-2,3-dione [4] [9]. The compound’s emergence coincided with broader interest in fluorinated heterocycles, exemplified by FDA-approved drugs such as the kinase inhibitor sunitinib (containing a fluoroindole core) [5]. Its role evolved from a synthetic intermediate to a privileged scaffold in medicinal chemistry due to its balanced reactivity and capacity for diversification at N1, C3, and C6 positions.
Table 2: Historical Milestones in Isatin Chemistry
Year | Development | Significance |
---|---|---|
1841 | Isolation of isatin from indigo oxidation | Established core scaffold |
1980s | Discovery of melosatin alkaloids | Revealed natural fluorinated isatin derivatives |
2000s | Microwave-assisted Sandmeyer protocols | Enabled efficient 5,7-difluoro synthesis |
2020s | Anticancer evaluations of fluorinated isatins | Validated bioactivity enhancements via fluorination |
Fluorination at C5 and C7 positions critically enhances the pharmacodynamic and pharmacokinetic profile of 5,7-difluoroindoline-2,3-dione. The fluorine atoms:
In kinase inhibitors, these modifications amplify target engagement. For example, fluorinated isatin derivatives demonstrate 3–5-fold greater VEGFR-2 inhibition than non-fluorinated analogs due to tighter binding with hinge-region residues [5]. Fluorine’s isosteric mimicry of hydroxyl groups also facilitates interactions without metabolic liability, a key advantage in anticancer scaffolds [8].
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8